1-Hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione
Description
Properties
IUPAC Name |
1-hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-8-4-10-15(13(5-8)22-3)17(20)14-11(16(10)19)6-9(21-2)7-12(14)18/h4-7,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIWKOZOBCLHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347860 | |
| Record name | 1-hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23610-20-0 | |
| Record name | 1-Hydroxy-3,8-dimethoxy-6-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23610-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Core Construction
The anthraquinone core can be constructed via acid-catalyzed condensation of substituted benzoic acids or derivatives. For example, condensation of 3,5-dihydroxybenzoic acid with benzoic acid under concentrated sulfuric acid reflux yields hydroxylated anthracene-9,10-dione intermediates.
Selective Methoxylation and Methylation
Methoxy groups at positions 3 and 8 can be introduced by methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate). The methyl group at position 6 is typically introduced by starting from appropriately methyl-substituted benzoic acid derivatives or via regioselective methylation reactions on the anthraquinone scaffold.
Hydroxylation
The hydroxyl group at position 1 is generally retained or introduced through controlled oxidation or demethylation steps. Hydroxylation can be achieved by selective demethylation of methoxy groups or by direct hydroxylation of the aromatic ring using oxidants under mild conditions.
Representative Synthetic Route (Literature-Informed)
Alternative Functionalization Approaches
- Nucleophilic Substitution and Oxidative Methods: Functionalization of anthraquinones via nucleophilic aromatic substitution or oxidative nucleophilic substitution of hydrogen (ONSH) has been reported to introduce hydroxy and methoxy groups selectively.
- Metal-Catalyzed Cross-Coupling: Palladium or indium catalysis can be employed for selective C–C or C–O bond formation on anthraquinone derivatives, enabling the introduction of methyl and methoxy substituents under mild conditions.
- Direct C–H Functionalization: Recent advances allow direct functionalization of C–H bonds in anthraquinones to install methoxy and methyl groups without pre-functionalization, improving efficiency and selectivity.
Analytical Characterization and Purity Assessment
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight (298.29 g/mol).
- Infrared (IR) Spectroscopy: Identifies functional groups (hydroxy, methoxy, carbonyl).
- Chromatographic Purification: Silica gel chromatography with solvent systems such as n-hexane–ethyl acetate (9:1) is effective for isolating the target compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed condensation | Benzoic acids, conc. H2SO4, reflux | Straightforward core construction | Moderate yields, harsh conditions |
| Methylation of hydroxy groups | Methyl iodide/dimethyl sulfate, base | Selective methoxy group introduction | Requires careful control to avoid over-methylation |
| Regioselective methylation | Methyl-substituted precursors or electrophilic methylation | Precise methyl group placement | Precursor availability may limit |
| Nucleophilic substitution/ONSH | C-nucleophiles, bases, oxidants | Versatile functionalization | Sometimes low yields |
| Metal-catalyzed cross-coupling | Pd, In catalysts, ligands | Mild conditions, high selectivity | Catalyst cost, sensitivity |
| Direct C–H functionalization | Transition metal catalysts, oxidants | Atom-economical, fewer steps | Requires optimization per substrate |
Research Findings and Considerations
- The condensation approach remains a robust method for constructing the anthraquinone backbone with hydroxyl groups at desired positions.
- Methoxylation via methylation of hydroxy groups is a reliable strategy to install methoxy substituents at 3 and 8 positions.
- Methyl substitution at position 6 can be introduced either by starting from methylated precursors or via regioselective electrophilic substitution.
- Advanced metal-catalyzed methods and direct C–H activation strategies offer promising routes for efficient and selective synthesis, though they require specialized catalysts and conditions.
- Purification techniques such as vacuum liquid chromatography and centrifugal planar chromatography are effective for isolating the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can modify the anthraquinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
Anthraquinones have garnered attention for their anticancer properties. Research indicates that derivatives of 1-hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that aryl-substituted derivatives of 1-hydroxyanthraquinones can be synthesized and evaluated for their anticancer efficacy using MTT assays, revealing promising results with certain compounds demonstrating enhanced cytotoxicity against cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Specific derivatives have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) as low as 2.5 μM . This suggests potential applications in developing new antibacterial agents.
Antifungal Activity
Research has indicated that this compound derivatives can induce haustorium development in parasitic plants like Striga and Orobanche, showcasing their potential as natural fungicides . This property could be harnessed in agricultural practices to combat parasitic weeds.
Dye Production
The vibrant colors of anthraquinones make them suitable candidates for use as dyes in textiles and other materials. The ability of these compounds to absorb visible light due to their chemical structure allows for applications in colorants and pigments.
Photovoltaic Materials
Research into organic photovoltaic materials has highlighted the potential of anthraquinone derivatives in solar energy applications. Their ability to function as electron acceptors in organic solar cells could lead to advancements in renewable energy technologies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs.
- Methyl Substitution : The methyl group at position 6 is conserved in Aurantio-obtusin and the target compound, possibly contributing to lipophilicity and membrane permeability .
- Prenyloxy Substitution : The compound from features a prenyloxy group at position 3, which may enhance antimicrobial activity due to increased hydrophobicity .
Antitumor Activity
- 1,8-Dihydroxy-3-methoxy-6-methylanthracene-9,10-dione (): Demonstrates antitumor effects by inducing Early Growth Response Gene-1 (EGR-1) expression, a regulator of apoptosis. Its hydroxyl groups at positions 1 and 8 are critical for this activity.
- Aurantio-obtusin (): Used in traditional medicine for liver protection; its trihydroxy structure may enhance free radical scavenging.
Antimicrobial and Cytotoxic Activity
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione (): Synthetic derivatives with prenyloxy chains show moderate antimicrobial activity against Gram-positive bacteria.
- Trihydroxyanthraquinones (): Compounds like 1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione exhibit anti-phytopathogenic and cytotoxic effects, likely due to hydroxyl-mediated redox cycling.
Anti-inflammatory Activity
- Morinda officinalis Anthraquinones (): Derivatives such as 2,8-dihydroxy-1-methoxyanthracene-9,10-dione show anti-inflammatory effects, attributed to methoxy and hydroxyl group interactions with inflammatory mediators.
Biological Activity
1-Hydroxy-3,8-dimethoxy-6-methylanthracene-9,10-dione is a member of the anthraquinone family, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14O5
- Molecular Weight : 286.28 g/mol
- Canonical SMILES : CC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3O)OC)OC)C(=O)C(=C4C(=CC=C4)O)OC
This compound features multiple hydroxyl and methoxy groups that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induced apoptosis in cancer cell lines by disrupting mitochondrial function without intercalating into DNA. The apoptosis rates were notably high at concentrations around 12 μM, with cell lines such as KB and KBv200 showing rates of approximately 25% .
Table 1: Anticancer Activity of this compound
| Cell Line | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|
| KB | 12 | 25.3 |
| KBv200 | 12 | 26.4 |
Antimicrobial Activity
The compound also demonstrates potent antimicrobial effects against several bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported to be less than 2.5 μM for most tested bacteria .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | ≤2.5 |
| Escherichia coli | ≤2.5 |
| Vibrio anguillarum | 25.0 |
| Vibrio parahemolyticus | 25.0 |
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis rates, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Effects
A recent study investigated the antibacterial properties of several anthraquinones including this compound. The findings confirmed its effectiveness against resistant bacterial strains, supporting its use in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
